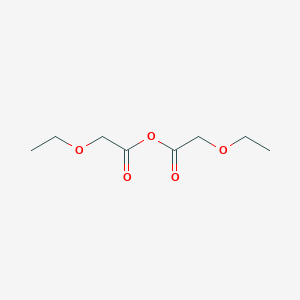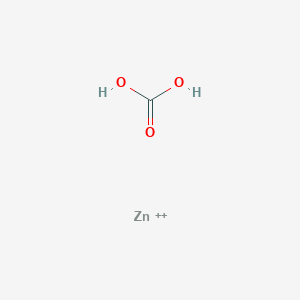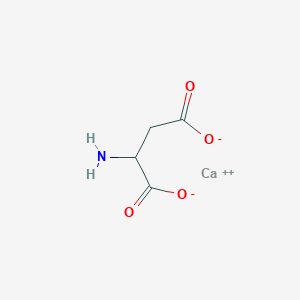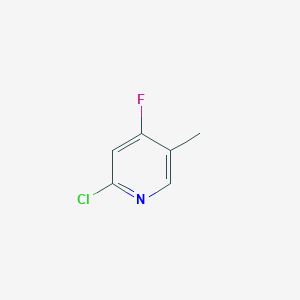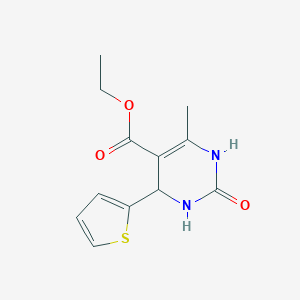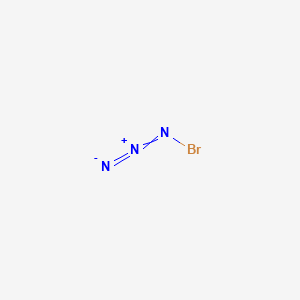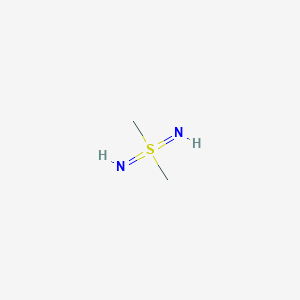
氧化锆二硝酸盐水合物
描述
Zirconium dinitrate oxide hydrate is a complex compound that involves zirconium, a transition metal known for its significant chemical stability and resistance to corrosion. This compound is part of a broader class of zirconium oxides and hydrates, which are known for their wide range of applications in catalysis, ceramics, and other industrial processes.
Synthesis Analysis
The synthesis of zirconium-based compounds often involves the manipulation of zirconium's oxidation states and its reaction with nitrogen and oxygen-containing compounds. For example, the reaction of dihydrogen with a side-on bound dinitrogen complex of zirconium investigated by Fryzuk et al. (1997) shows the complexity and specificity of conditions required to form zirconium-nitrogen bonds (Fryzuk, Love, Rettig, & Young, 1997).
Molecular Structure Analysis
The molecular structure of zirconium compounds, including zirconium dinitrate oxide hydrate, is crucial for understanding their chemical behavior. Hagfeldt, Kessler, and Persson (2004) explored the structures of hydrated and hydrolyzed zirconium(IV) ions in water and other solvents, providing insights into the coordination environment of zirconium ions (Hagfeldt, Kessler, & Persson, 2004).
Chemical Reactions and Properties
Zirconium compounds engage in a variety of chemical reactions, reflecting their complex chemical properties. The reactivity of zirconium hydrazides and their transformation upon oxidative bond cleavage, as studied by Gehrmann et al. (2013), showcases the potential for zirconium compounds to participate in nitrogen-related chemical processes (Gehrmann, Lloret‐Fillol, Herrmann, Wadepohl, & Gade, 2013).
Physical Properties Analysis
Zirconium compounds' physical properties, such as phase stability and surface characteristics, play a significant role in their application. The work by Li et al. (2013) on the impact of zirconium oxide nanoparticles on the hydration chemistry and biocompatibility of white Portland cement highlights the influence of zirconium's physical properties on material science applications (Li, Deacon, Coleman, 2013).
科学研究应用
催化剂
氧化锆二硝酸盐水合物是一种高反应性的化合物,可以作为各种化学反应的催化剂 . 它的高反应性使其成为加速研究和工业应用中反应的绝佳选择。
试剂
该化合物通常用作合成其他化合物的试剂 . 它的独特化学性质使其成为创造各种物质的宝贵工具。
稳定剂
氧化锆二硝酸盐水合物可以在某些化学混合物中充当稳定剂 . 它有助于保持混合物的预期性能,防止随时间推移出现不必要的变化。
阻燃剂
该化合物有阻燃剂的应用 . 它可以用来降低各种材料的可燃性,使其在使用和处理时更安全。
缓蚀剂
氧化锆二硝酸盐水合物可以用作缓蚀剂 . 它可以保护金属和其他材料免受腐蚀,延长其使用寿命并保持其性能。
水溶性聚合物
该化合物已在水溶性聚合物的制造中得到应用 . 这些聚合物在从药物输送到水处理等广泛领域都有应用。
安全和危害
Zirconium dinitrate oxide hydrate may intensify fire as it is an oxidizer . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces .
作用机制
Target of Action
Zirconium dinitrate oxide hydrate, also known as Zirconyl nitrate hydrate, is primarily used as a precursor in the production of Pb (Zr0.50Ti0.50)O3 ferroelectric thin films and silica and alumina-doped nanocrystalline ceria/zirconia . It is also used to prepare cerium oxide/zirconium oxide mixed oxide catalyst supports .
Mode of Action
These materials have wide applications in various fields, including electronics and catalysis .
Biochemical Pathways
Its role as a precursor in the production of various materials suggests that it may influence several chemical reactions and processes .
Result of Action
The primary result of the action of Zirconium dinitrate oxide hydrate is the production of Pb (Zr0.50Ti0.50)O3 ferroelectric thin films and silica and alumina-doped nanocrystalline ceria/zirconia . These materials have a wide range of applications in various fields, including electronics and catalysis .
Action Environment
The action of Zirconium dinitrate oxide hydrate can be influenced by various environmental factors. For instance, it is known to be moisture sensitive . Also, it is incompatible with strong reducing agents, strong acids, organic materials, and metal powders . Therefore, careful handling and storage are required to maintain its stability and efficacy.
属性
IUPAC Name |
oxozirconium(2+);dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQNYCWALSARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [MSDSonline] | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14985-18-3 | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dinitrate oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are some applications of Zirconyl Nitrate Hydrate in material science?
A1: Zirconyl Nitrate Hydrate (ZNH) is used as a precursor for synthesizing various materials. For example, it can be used to create acid-resistant polymer repairing mortar for concrete. This mortar utilizes geopolymer cement activated by ZNH, showcasing its potential in construction and repair applications []. Additionally, ZNH is a key ingredient in the production of Ce-doped and Zr-doped sol-gel inks of titanium alkoxide, which have applications in various fields like electronics and coatings [].
Q2: How does the choice of Zirconia precursor impact the synthesis of nanocatalysts for syngas production?
A2: Research indicates that using Zirconyl Nitrate Solution (ZNS) as a precursor instead of ZNH during the sol-gel synthesis of Ni-Co/Al2O3-MgO-ZrO2 nanocatalysts leads to superior catalytic performance [, ]. The ZNS-derived nanocatalyst exhibits a more uniform morphology, smaller particle size (averaging 15.7 nm), and consequently, higher surface area compared to the ZNH-derived counterpart. This results in enhanced reactant conversion during the CO2-reforming of CH4 for syngas production [, ].
Q3: Can Zirconyl Nitrate Hydrate be used to synthesize nanoparticles? If so, what method is employed?
A3: Yes, Zirconyl Nitrate Hydrate can be used to synthesize amorphous hydrous Zirconia nanoparticles using a novel supercritical CO2 reverse microemulsion technique []. This environmentally friendly method involves adding a precipitating agent to a mixture of ZNH, perfluoropolyether, and supercritical CO2. The resulting precursor particles can be calcined to yield monoclinic Zirconia nanoparticles [].
Q4: How does the reaction pressure during the supercritical CO2 synthesis affect the resulting Zirconia nanoparticles?
A4: The reaction pressure during the supercritical CO2 synthesis of Zirconia nanoparticles using ZNH influences the size and shape of the resulting particles []. Higher reaction pressures within the stable microemulsion range (13.9–17.3 MPa) lead to smaller and more spherical Zirconia nanoparticles [].
Q5: Can Zirconyl Nitrate Hydrate be used to synthesize microparticles?
A5: Yes, ZNH can be utilized to produce microparticles through a process called supercritical-assisted atomization (SAA) []. This technique involves dissolving controlled amounts of supercritical CO2 in a liquid solution containing ZNH and then atomizing the mixture through a nozzle. The size and distribution of the resulting microparticles can be adjusted by manipulating factors like the solution concentration, solvent type, and nozzle diameter [].
Q6: What is the role of Zirconyl Nitrate Hydrate in the synthesis of Sodium Zirconium Phosphate?
A6: ZNH serves as a key reactant in the synthesis of castable Sodium Zirconium Phosphate monoliths. This synthesis involves reactions between ZNH and condensed phosphates, leading to the formation of the desired product []. Furthermore, ZNH can be used for the microwave-assisted low-temperature synthesis of Sodium Zirconium Phosphate (NaZr2P3O12) [, ].
Q7: How does Zirconyl Nitrate Hydrate contribute to the properties of titania nanopowders?
A7: ZNH acts as a source of Zr4+ dopant in modifying the structural, optical, and photocatalytic properties of titania nanopowders [, , ]. The introduction of Zr4+ through ZNH can influence the crystal structure, particle size, light absorption, and ultimately the photocatalytic efficiency of the titania nanopowders [, , ].
Q8: What is the influence of Zirconium Dioxide (ZrO2) on nano γ-Al2O3 catalysts?
A8: The incorporation of ZrO2, potentially derived from ZNH, significantly impacts the catalytic performance of nano γ-Al2O3 in the dehydration of methanol to dimethyl ether, particularly at relatively low temperatures []. The presence of ZrO2 can enhance the catalyst's activity, selectivity, and stability for this specific reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)




